molecular formula C6H10Cl2 B13830544 Cyclopentane, 1,1-dichloro-2-methyl-

Cyclopentane, 1,1-dichloro-2-methyl-

Cat. No.: B13830544
M. Wt: 153.05 g/mol
InChI Key: KLVITAQNOAJSCM-UHFFFAOYSA-N
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Description

Cyclopentane,1,1-dichloro-2-methyl-(9ci) is an organic compound with the molecular formula C6H10Cl2 It is a derivative of cyclopentane, where two chlorine atoms and one methyl group are substituted at the 1 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentane,1,1-dichloro-2-methyl-(9ci) can be synthesized through several methods. One common approach involves the chlorination of 2-methylcyclopentane. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of Cyclopentane,1,1-dichloro-2-methyl-(9ci) may involve large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane,1,1-dichloro-2-methyl-(9ci) undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 2-methylcyclopentane by using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclopentanone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Substitution: Formation of 2-methylcyclopentanol or other substituted derivatives.

    Reduction: Formation of 2-methylcyclopentane.

    Oxidation: Formation of cyclopentanone derivatives.

Scientific Research Applications

Cyclopentane,1,1-dichloro-2-methyl-(9ci) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclopentane,1,1-dichloro-2-methyl-(9ci) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and the methyl group can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane,1,2-dichloro-: Similar structure but with chlorine atoms at different positions.

    Cyclopentane,1,1-dibromo-2-methyl-: Bromine atoms instead of chlorine.

    Cyclohexane,1,1-dichloro-2-methyl-: Larger ring structure with similar substitutions.

Uniqueness

Cyclopentane,1,1-dichloro-2-methyl-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C6H10Cl2

Molecular Weight

153.05 g/mol

IUPAC Name

1,1-dichloro-2-methylcyclopentane

InChI

InChI=1S/C6H10Cl2/c1-5-3-2-4-6(5,7)8/h5H,2-4H2,1H3

InChI Key

KLVITAQNOAJSCM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(Cl)Cl

Origin of Product

United States

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